molecular formula C15H20Cl2N2O2 B8041779 2-chloroethyl N-(3-chlorophenyl)-N-(piperidin-1-ylmethyl)carbamate

2-chloroethyl N-(3-chlorophenyl)-N-(piperidin-1-ylmethyl)carbamate

Cat. No.: B8041779
M. Wt: 331.2 g/mol
InChI Key: USEZQLOYZOHNPW-UHFFFAOYSA-N
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Description

2-chloroethyl N-(3-chlorophenyl)-N-(piperidin-1-ylmethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in agriculture, medicine, and industry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl N-(3-chlorophenyl)-N-(piperidin-1-ylmethyl)carbamate typically involves the reaction of 3-chloroaniline with piperidine and 2-chloroethyl chloroformate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroethyl group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

    Hydrolysis Products: 3-chloroaniline, piperidine, and 2-chloroethanol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-chloroethyl N-(3-chlorophenyl)-N-(piperidin-1-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Carbaryl: Another carbamate used as an insecticide.

    Aldicarb: A carbamate pesticide with similar structural features.

Uniqueness

2-chloroethyl N-(3-chlorophenyl)-N-(piperidin-1-ylmethyl)carbamate is unique due to its specific substitution pattern and the presence of both chloroethyl and piperidinyl groups, which may confer distinct biological activities and chemical reactivity compared to other carbamates.

Properties

IUPAC Name

2-chloroethyl N-(3-chlorophenyl)-N-(piperidin-1-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O2/c16-7-10-21-15(20)19(12-18-8-2-1-3-9-18)14-6-4-5-13(17)11-14/h4-6,11H,1-3,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEZQLOYZOHNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN(C2=CC(=CC=C2)Cl)C(=O)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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